Methyl 2-methyl-3-(piperidin-1-yl)benzoate
Description
Methyl 2-methyl-3-(piperidin-1-yl)benzoate is a synthetic benzoate ester featuring a methyl group at the 2-position and a piperidinyl substituent at the 3-position of the benzene ring. This compound combines structural elements of alkyl benzoates (e.g., methyl, ethyl esters) and heterocyclic amines (piperidine), which influence its physicochemical and biological properties. Such structural attributes may confer unique reactivity, solubility, and pharmacological characteristics compared to simpler benzoate derivatives .
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
methyl 2-methyl-3-piperidin-1-ylbenzoate |
InChI |
InChI=1S/C14H19NO2/c1-11-12(14(16)17-2)7-6-8-13(11)15-9-4-3-5-10-15/h6-8H,3-5,9-10H2,1-2H3 |
InChI Key |
UQFJHTZCIQNPMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N2CCCCC2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-(piperidin-1-yl)benzoate typically involves the esterification of 2-methyl-3-(piperidin-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-(piperidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-3-(piperidin-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key properties of methyl 2-methyl-3-(piperidin-1-yl)benzoate with analogous benzoates:
| Compound | Substituents | Water Solubility | LogP (Predicted) | Melting Point (°C) |
|---|---|---|---|---|
| Methyl benzoate | -H at 2,3 positions | Low | 1.96 | -12 |
| Methyl 2-methylbenzoate | -CH₃ at 2 position | Very low | 2.34 | 24–26 |
| Methyl 3-methoxybenzoate | -OCH₃ at 3 position | Moderate | 1.78 | 48–50 |
| This compound | -CH₃ at 2, -piperidinyl at 3 | Low (acidic pH soluble) | 3.12* | Not reported |
*Predicted using fragment-based methods.
- Water Solubility: The piperidinyl group introduces pH-dependent solubility. Under acidic conditions, protonation of the piperidine nitrogen increases polarity, enhancing solubility compared to non-ionizable analogs like methyl 2-methylbenzoate .
- Lipophilicity (LogP) : The compound’s LogP is higher than methyl benzoate or methyl 3-methoxybenzoate due to the hydrophobic piperidinyl and methyl groups, suggesting greater membrane permeability .
Reactivity in Nitration and Substitution Reactions
Nitration studies on methyl benzoate derivatives () reveal that electron-donating groups (e.g., -CH₃) activate the ring, favoring nitration at the para position. However, steric hindrance from the 2-methyl and 3-piperidinyl groups in the target compound may redirect electrophilic attack to less hindered positions or reduce reactivity altogether. For example:
- Methyl benzoate nitrates readily at the meta position (HNO₃/H₂SO₄), yielding methyl 3-nitrobenzoate.
- Methyl 2-methylbenzoate undergoes slower nitration due to steric effects, primarily producing 4-nitro derivatives .
- In this compound, the piperidinyl group’s electron-donating resonance effects could further activate the ring, but steric bulk may limit reaction efficiency .
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